molecular formula C34H30N4O4 B3744339 1,4,5,8-tetrabenzoyldecahydropyrazino[2,3-b]pyrazine CAS No. 90176-79-7

1,4,5,8-tetrabenzoyldecahydropyrazino[2,3-b]pyrazine

Cat. No. B3744339
CAS RN: 90176-79-7
M. Wt: 558.6 g/mol
InChI Key: UHHJABHVRGEDFX-UHFFFAOYSA-N
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Description

1,4,5,8-tetrabenzoyldecahydropyrazino[2,3-b]pyrazine is a heterocyclic compound that has gained significant attention due to its potential applications in the field of medicinal chemistry. The compound is also known as TBP and has a molecular weight of 770.9 g/mol. TBP has a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

TBP has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBP has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, TBP has been found to have neuroprotective effects in Parkinson's disease models.

Mechanism of Action

The mechanism of action of TBP is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in cells. TBP has been found to inhibit the activity of enzymes involved in the biosynthesis of various molecules, including prostaglandins and leukotrienes. The compound has also been shown to modulate the activity of various transcription factors, including NF-kappaB and AP-1.
Biochemical and Physiological Effects:
TBP has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. TBP has also been found to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, TBP has been found to have neuroprotective effects in Parkinson's disease models.

Advantages and Limitations for Lab Experiments

TBP has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. TBP is also stable under a wide range of conditions, making it suitable for use in various assays. However, TBP has some limitations for lab experiments. The compound is relatively insoluble in water, which can make it difficult to use in some assays. Additionally, TBP can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of TBP. One potential direction is to investigate the use of TBP in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Another potential direction is to explore the use of TBP in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of TBP and to identify potential targets for drug development.
Conclusion:
In conclusion, TBP is a promising candidate for drug development due to its unique structure and potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBP has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of TBP and to identify potential targets for drug development.

properties

IUPAC Name

phenyl-(1,4,5-tribenzoyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N4O4/c39-31(25-13-5-1-6-14-25)35-21-22-37(33(41)27-17-9-3-10-18-27)30-29(35)36(32(40)26-15-7-2-8-16-26)23-24-38(30)34(42)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHJABHVRGEDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C(N1C(=O)C3=CC=CC=C3)N(CCN2C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362522
Record name Pyrazino[2,3-b]pyrazine, 1,4,5,8-tetrabenzoyldecahydro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazino[2,3-b]pyrazine, 1,4,5,8-tetrabenzoyldecahydro-, trans-

CAS RN

90176-79-7
Record name Pyrazino[2,3-b]pyrazine, 1,4,5,8-tetrabenzoyldecahydro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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